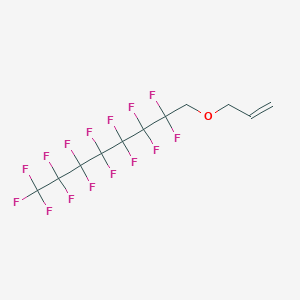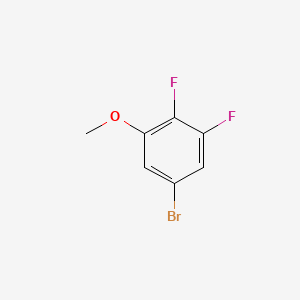
Allyl 1H,1H-perfluorooctyl ether
Übersicht
Beschreibung
Allyl 1H,1H-perfluorooctyl ether is a compound that falls within the category of fluorinated allyl ethers. These compounds are of interest due to their potential applications in modifying surface properties of materials, particularly in the context of thiol-ene photocurable systems. The presence of the perfluoroalkyl group in the molecule is responsible for imparting hydrophobic characteristics to surfaces, which can be highly desirable in various industrial applications for creating water-resistant coatings or films .
Synthesis Analysis
The synthesis of fluorinated allyl ethers, such as 1H,1H-perfluorooctyl ether, involves the allylation of corresponding 1H,1H-perfluoro alcohols. In the studies reviewed, two new fluorinated allyl ethers were synthesized, namely 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether. These ethers were created for the purpose of surface modification in thiol-ene photocurable systems. The synthesis process is designed to be efficient and to produce the desired fluorinated allyl ethers in good yields .
Molecular Structure Analysis
The molecular structure of allyl 1H,1H-perfluorooctyl ether is characterized by the presence of an allyl group attached to a perfluorooctyl chain. The general formula for such compounds can be represented as CH2=CHCH2OCH2(CF2CF2)nH, where n indicates the number of perfluoroethyl units in the chain. The molecular structure is crucial as it dictates the physical and chemical properties of the compound, including its ability to form hydrophobic surfaces upon application .
Chemical Reactions Analysis
Allyl ethers, including those with perfluoroalkyl chains, can undergo various chemical reactions. For instance, allyl alcohol has been shown to react with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols under certain conditions. However, when the chain length of the polyfluoroalkyl group exceeds five carbon atoms, and in the presence of potassium carbonate, allyl ethers of polyfluorinated alcohols are formed instead. This indicates a specific orientation of the reaction centers in the intermediate structure, which facilitates the transformation into the desired allyl ethers . Additionally, reactions of allyl phenyl ether in high-temperature water have been studied, demonstrating that such ethers can undergo hydration and other transformations, which may be relevant to the behavior of allyl 1H,1H-perfluorooctyl ether under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl 1H,1H-perfluorooctyl ether are influenced by the fluorinated moiety of the molecule. The introduction of fluorinated allyl ethers, even in small amounts, to thiol-ene photocurable systems significantly alters the surface properties of the resulting films. The surfaces become hydrophobic, which is attributed to the selective enrichment of the fluorinated monomers on the film surfaces. This effect is dependent on the structure of the monomer and its concentration. The fluorinated allyl ethers do not require changes in curing conditions and do not affect the bulk properties of the materials, which is advantageous for maintaining the desired mechanical properties while achieving surface modification .
Wissenschaftliche Forschungsanwendungen
Ether Chemistry in Organic Synthesis
Ether chemistry, including compounds like allyl phenyl ether, is fundamental to organic synthesis. The Williamson ether synthesis of allyl phenyl ether and its subsequent Claisen rearrangement to 2-allylphenol is a vital part of undergraduate laboratory learning. This process introduces two important reactions of ethers and involves purification using acid-base extraction, enhancing understanding of pKa differences between aliphatic and aromatic alcohols (Sanford et al., 2009).
Surface Modification of Photocurable Systems
Allyl 1H,1H-perfluorooctyl ether is used in modifying the surface properties of thiol-ene photocurable systems. Small amounts of fluorinated allyl ethers are added to these systems, significantly altering the surface properties of the films, including hydrophobicity, without changing the curing conditions and bulk properties. This is crucial for applications requiring tailored surface characteristics (Sangermano et al., 2002).
Stability and Reactivity in Organometallics
The stability and reactivity of allylic dihaloboranes, which are volatile and can be characterized by various NMR spectroscopy methods, are influenced by substituents and halides. These properties are essential in applications involving organometallic reactions (Serre & Guillemin, 1997).
Polymer Chemistry
In polymer chemistry, allyl 1H,1H-perfluorooctyl ether plays a role in the anionic polymerization of propylene oxide, leading to polymers with controlled molecular weight and narrow molecular weight distribution. This is significant in the synthesis of polyvinyl ethers bearing a fluoroalkyl group (Vandooren et al., 1994).
Catalytic Applications
Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates, like allyl alcohols, ethers, and amines, are increasingly important. These reactions are advantageous due to minimal waste by-products and the presence of stable allylic ethers in numerous biologically active compounds. This area of research is essential for developing efficient and environmentally friendly procedures for forming C-C, C-N, and C-O bonds (Butt & Zhang, 2015).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for Allyl 1H,1H-perfluorooctyl ether is not available in the retrieved sources, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370992 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 1H,1H-perfluorooctyl ether | |
CAS RN |
812-72-6 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)




![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
